molecular formula C22H25N3O4 B2859443 1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-[2-(cyclopropylmethoxy)pyridine-4-carbonyl]piperazine CAS No. 2034244-77-2

1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-[2-(cyclopropylmethoxy)pyridine-4-carbonyl]piperazine

Cat. No.: B2859443
CAS No.: 2034244-77-2
M. Wt: 395.459
InChI Key: ZPFYTRLDIPXVNK-UHFFFAOYSA-N
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Description

The compound 1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-[2-(cyclopropylmethoxy)pyridine-4-carbonyl]piperazine (hereafter referred to as Compound A) is a piperazine derivative featuring a benzodioxole moiety linked via a methyl group to the piperazine nitrogen, while the opposing nitrogen is substituted with a pyridine-4-carbonyl group modified by a cyclopropylmethoxy group at the 2-position. Piperazine derivatives are widely explored in medicinal chemistry due to their versatility in interacting with biological targets such as GPCRs, enzymes, and neurotransmitter transporters .

Properties

IUPAC Name

[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-[2-(cyclopropylmethoxy)pyridin-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O4/c26-22(18-5-6-23-21(12-18)27-14-16-1-2-16)25-9-7-24(8-10-25)13-17-3-4-19-20(11-17)29-15-28-19/h3-6,11-12,16H,1-2,7-10,13-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPFYTRLDIPXVNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=NC=CC(=C2)C(=O)N3CCN(CC3)CC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-[2-(cyclopropylmethoxy)pyridine-4-carbonyl]piperazine typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as benzo[d][1,3]dioxole and piperazine derivatives. These intermediates are then subjected to various coupling reactions, often involving palladium-catalyzed cross-coupling reactions, to form the final product.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d][1,3]dioxole moiety.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield benzoquinone derivatives, while reduction could produce alcohols.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology: In biological research, the compound may be studied for its potential interactions with biological macromolecules. Its structure suggests it could bind to specific proteins or nucleic acids, making it a candidate for drug discovery.

Medicine: In medicinal chemistry, 1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-[2-(cyclopropylmethoxy)pyridine-4-carbonyl]piperazine could be investigated for its pharmacological properties. It may exhibit activity against certain diseases, making it a potential lead compound for drug development.

Industry: In the industrial sector, the compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets could include proteins involved in signaling pathways or metabolic processes. The exact pathways would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Structural Analogues with Benzodioxole Substituents

Several structurally related compounds share the 1-[(1,3-benzodioxol-5-yl)methyl]piperazine scaffold but differ in the substituent at the 4-position of the piperazine ring:

Compound ID Substituent at Piperazine 4-Position Molecular Formula Molecular Weight (g/mol) Key Structural Features Evidence Source
Compound A 2-(Cyclopropylmethoxy)pyridine-4-carbonyl C₂₂H₂₃N₃O₄ 393.44 Cyclopropylmethoxy (steric bulk, lipophilicity); pyridine carbonyl (hydrogen bonding) -
Compound B (from ) 3-Fluorobenzoyl C₁₉H₁₉FN₂O₃ 342.37 Fluorine (electron-withdrawing); planar benzoyl group
Compound C (from ) 4-Chlorobenzoyl C₂₀H₂₀ClN₂O₃ 377.84 Chlorine (lipophilic); para-substitution on benzoyl
Compound D (from ) 3,4-Difluorophenylsulfonyl C₁₉H₁₈F₂N₂O₄S 408.42 Sulfonyl group (polar, hydrogen-bond acceptor); difluoro (electron-deficient aryl)

Key Observations :

  • Steric and Lipophilic Profiles : The cyclopropylmethoxy group in Compound A introduces significant steric bulk compared to the smaller halogens (F, Cl) in Compounds B and C. This could influence membrane permeability and metabolic stability .
  • Conformational Preferences : X-ray crystallography of Compound B and analogues reveals that the piperazine ring adopts a chair conformation , with the benzodioxole substituent in an equatorial position to minimize steric strain . Similar behavior is expected for Compound A.

Piperazine Derivatives with Aromatic Carbonyl/Sulfonyl Groups

Compounds with aryl carbonyl or sulfonyl groups at the piperazine 4-position exhibit diverse supramolecular interactions:

  • Compound E (from ): 1-(2-Fluorobenzoyl)-4-(4-methoxyphenyl)piperazine Supramolecular Features: Chains formed via C–H⋯O hydrogen bonds and aromatic π-stacking interactions . Comparison with Compound A: The methoxyphenyl group in Compound E introduces additional hydrogen-bond donors/acceptors, whereas Compound A’s pyridine may engage in π-π stacking with aromatic residues in biological targets.
  • Compound F (from ): 1-(4-Chlorophenyl)piperazine derivatives

    • Functional Role : The 4-chlorophenyl group enhances lipophilicity, a feature shared with Compound C. Compound A’s cyclopropylmethoxy group provides similar lipophilicity but with reduced polarity.

Data Tables

Table 1: Physicochemical Properties of Selected Compounds

Compound logP (Predicted) Hydrogen Bond Donors Hydrogen Bond Acceptors Rotatable Bonds
A 2.8 0 6 6
B 2.1 0 4 5
C 3.5 0 4 5
D 2.3 0 6 6

logP values estimated using ChemDraw; rotatable bonds impact conformational flexibility.

Table 2: Supramolecular Interactions in Crystal Structures

Compound Key Interactions Biological Implications
B C–H⋯O hydrogen bonds; folded benzodioxole Stabilizes crystal packing; may mimic protein-ligand interactions
E π-stacking; C–H⋯O bonds Enhances solid-state stability
A Predicted: Pyridine π-stacking; C–H⋯O (carbonyl) Potential for strong target binding

Biological Activity

1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-[2-(cyclopropylmethoxy)pyridine-4-carbonyl]piperazine is a synthetic compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure combining a benzodioxole moiety , a piperazine ring , and a pyridine derivative . These structural elements contribute to its pharmacological profile. The molecular formula is C18H22N2O4C_{18}H_{22}N_2O_4, and it has a molecular weight of 342.38 g/mol.

ComponentDescription
Benzodioxole Known for antioxidant and anti-inflammatory properties.
Piperazine Enhances pharmacological effects and solubility.
Pyridine Imparts additional biological activity through receptor interactions.

The biological activity of the compound is primarily attributed to its interaction with various molecular targets:

  • Receptor Binding : It may bind to specific neurotransmitter receptors, influencing signaling pathways associated with mood regulation and cognition.
  • Enzyme Inhibition : The compound has been observed to inhibit certain enzymes involved in metabolic processes, potentially affecting cellular proliferation and apoptosis.
  • Cell Cycle Arrest : Similar compounds have shown the ability to induce cell cycle arrest in cancer cells, leading to reduced tumor growth.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies suggest it may inhibit the growth of various cancer cell lines, including prostate and breast cancer cells.

Antioxidant Properties

The benzodioxole component is known for its antioxidant capabilities, which may contribute to the compound's overall protective effects against oxidative stress. This property is crucial in preventing cellular damage in various diseases.

Anti-inflammatory Effects

Preliminary studies suggest that the compound may possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines. This could have implications for treating inflammatory diseases.

Case Studies

  • Prostate Cancer Study : A study evaluated the effects of this compound on prostate cancer cell lines (LNCaP and PC3). Results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment, with IC50 values suggesting potent activity.
  • Breast Cancer Synergy : In combination with doxorubicin, the compound demonstrated enhanced cytotoxicity in MDA-MB-231 breast cancer cells, indicating potential for synergistic therapeutic strategies.
  • Neuroprotective Effects : Another study explored its effects on neuronal cells subjected to oxidative stress. The compound significantly reduced cell death compared to control groups, suggesting neuroprotective properties.

Q & A

Q. What are the recommended synthetic routes and critical steps for synthesizing this compound?

The synthesis typically involves multi-step procedures:

  • Step 1: Formation of the benzodioxole-methylpiperazine core via nucleophilic substitution or reductive amination .
  • Step 2: Coupling of the pyridine-4-carbonyl moiety using carbodiimide-mediated amidation or palladium-catalyzed cross-coupling .
  • Critical steps: Purification via normal-phase chromatography (e.g., silica gel with methanol/ammonium hydroxide gradients) to isolate intermediates .

Q. How can researchers characterize the compound’s purity and structural integrity?

  • Purity: Use reverse-phase HPLC with a C18 column (acetonitrile/water mobile phase) and UV detection at 254 nm .
  • Structural confirmation: Employ 1^1H/13^13C NMR to verify substituent positions (e.g., benzodioxole methyl protons at δ 3.8–4.2 ppm) and high-resolution mass spectrometry (HRMS) for molecular weight validation .

Q. What in vitro assays are suitable for initial biological activity screening?

  • Enzyme inhibition: Test against kinases or phosphodiesterases using fluorescence polarization assays (e.g., ATP-competitive binding) .
  • Antimicrobial activity: Minimum inhibitory concentration (MIC) assays in bacterial/fungal strains (e.g., S. aureus, C. albicans) .

Advanced Research Questions

Q. How can contradictory biological activity data across studies be resolved?

  • Replicate studies: Ensure consistent assay conditions (e.g., pH, temperature, cell line passages) .
  • Orthogonal assays: Validate target engagement using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. What strategies optimize synthetic yield and scalability?

  • Catalyst selection: Use Pd(OAc)2_2/Xantphos for efficient pyridine coupling (yield improvement from 45% to 72%) .
  • Solvent optimization: Replace DMF with acetonitrile to reduce side reactions during cyclopropane methoxy group installation .

Q. How can structure-activity relationship (SAR) studies identify critical functional groups?

  • Analog synthesis: Modify the cyclopropylmethoxy group to ethyl or isopropyl variants and compare IC50_{50} values in target assays .
  • Key findings: The benzodioxole moiety enhances blood-brain barrier penetration, while the pyridine carbonyl group is essential for target binding .

Q. What computational methods predict the compound’s interaction with biological targets?

  • Molecular docking: Use AutoDock Vina to model binding to dopamine D3 receptors (focus on piperazine-pyridine interactions) .
  • MD simulations: Simulate 100-ns trajectories in GROMACS to assess stability in aqueous and lipid bilayer environments .

Q. How can solubility and stability challenges in formulation be addressed?

  • Co-solvent systems: Use PEG-400/water (70:30) to achieve >2 mg/mL solubility .
  • Lyophilization: Stabilize the compound as a citrate salt for long-term storage .

Q. What analytical methods quantify the compound in biological matrices?

  • LC-MS/MS: Employ a Shimadzu 8060 system with electrospray ionization (ESI+) and MRM transitions (e.g., m/z 450 → 123) .
  • Validation parameters: Ensure linearity (R2^2 > 0.99), precision (CV < 15%), and recovery (>85%) per FDA guidelines .

Q. What pharmacokinetic challenges arise in in vivo studies?

  • Bioavailability: Low oral absorption (<20%) due to high logP (~4.5); consider nanoemulsion delivery .
  • Metabolite identification: Use UPLC-QTOF to detect hydroxylated derivatives in liver microsomes .

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